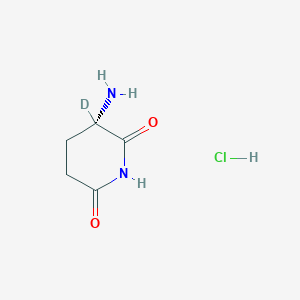
AMCA-6-dUTP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AMCA-6-dUTP involves the coupling of aminomethylcoumarin to deoxyuridine triphosphate. The reaction typically requires the use of coupling agents and protective groups to ensure the selective modification of the nucleotide. The reaction conditions often include anhydrous solvents and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and purification systems to ensure consistent quality and high throughput. The compound is usually purified using high-performance liquid chromatography and stored in buffered solutions to maintain stability .
化学反応の分析
Types of Reactions
AMCA-6-dUTP primarily undergoes substitution reactions where it is incorporated into DNA in place of deoxythymidine triphosphate. This incorporation is facilitated by enzymes such as DNA polymerase during polymerase chain reaction and DNAse I/DNA polymerase I during nick translation .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include DNA polymerase, DNAse I, and various buffers to maintain the optimal pH and ionic strength. The reactions are typically carried out at temperatures suitable for enzyme activity, usually around 37°C .
Major Products
The major products formed from these reactions are dye-labeled DNA or complementary DNA probes. These probes are used in fluorescence hybridization applications such as fluorescence in situ hybridization and microarray-based gene expression profiling .
科学的研究の応用
AMCA-6-dUTP is extensively used in scientific research for labeling DNA and complementary DNA. Its applications span across various fields:
Chemistry: Used in the synthesis of fluorescently labeled nucleotides for studying DNA interactions and dynamics.
Biology: Employed in fluorescence in situ hybridization to visualize chromosomal abnormalities and gene expression.
Medicine: Utilized in diagnostic assays to detect genetic mutations and chromosomal rearrangements.
Industry: Applied in the development of diagnostic kits and research tools for molecular biology .
作用機序
AMCA-6-dUTP exerts its effects by being incorporated into DNA during enzymatic reactions. The aminomethylcoumarin moiety provides fluorescence, allowing the labeled DNA to be visualized under a fluorescence microscope. The molecular targets include DNA polymerase and other enzymes involved in DNA synthesis and repair .
類似化合物との比較
Similar Compounds
Fluorescein-12-dUTP: Another fluorescent nucleotide analog used for DNA labeling.
Rhodamine-6-dUTP: A rhodamine-based fluorescent nucleotide analog.
Cy3-dUTP: A cyanine dye-labeled nucleotide analog.
Uniqueness
AMCA-6-dUTP is unique due to its specific fluorescence properties, with an excitation wavelength of 350 nm and an emission wavelength of 450 nm. This makes it particularly suitable for applications requiring high sensitivity and specificity in fluorescence detection .
特性
分子式 |
C30H40N5O18P3 |
|---|---|
分子量 |
851.6 g/mol |
IUPAC名 |
[[(2R,3S,5R)-5-[5-[(E)-3-[6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C30H40N5O18P3/c1-17-20-9-8-19(31)12-23(20)51-29(40)21(17)13-26(38)33-10-4-2-3-7-25(37)32-11-5-6-18-15-35(30(41)34-28(18)39)27-14-22(36)24(50-27)16-49-55(45,46)53-56(47,48)52-54(42,43)44/h5-6,8-9,12,15,22,24,27,36H,2-4,7,10-11,13-14,16,31H2,1H3,(H,32,37)(H,33,38)(H,45,46)(H,47,48)(H,34,39,41)(H2,42,43,44)/b6-5+/t22-,24+,27+/m0/s1 |
InChIキー |
JOYRMWPIHHXOPJ-CFQWBBOESA-N |
異性体SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)NC/C=C/C3=CN(C(=O)NC3=O)[C@H]4C[C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)NCC=CC3=CN(C(=O)NC3=O)C4CC(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)

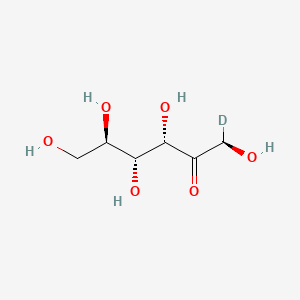


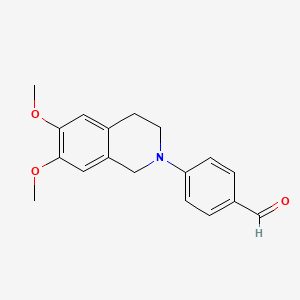


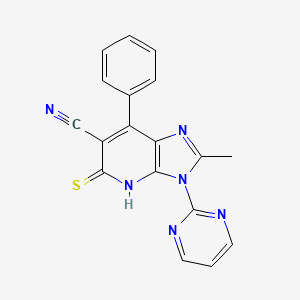
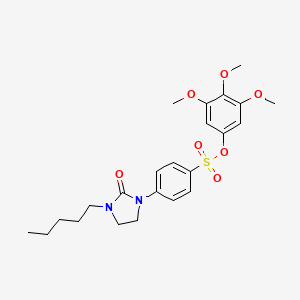


![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)
